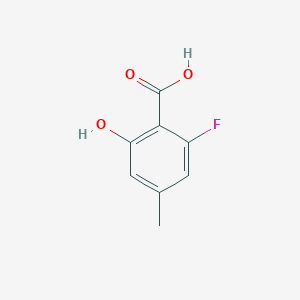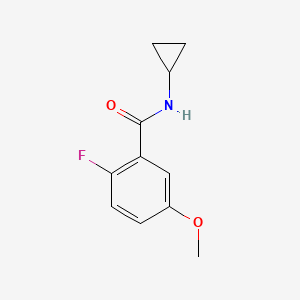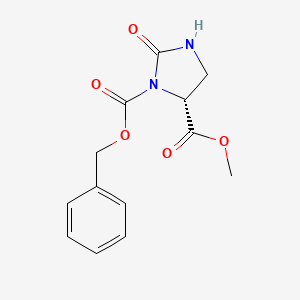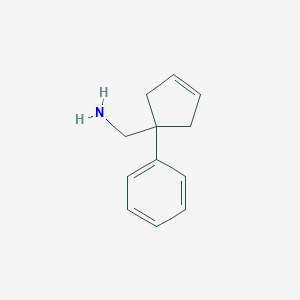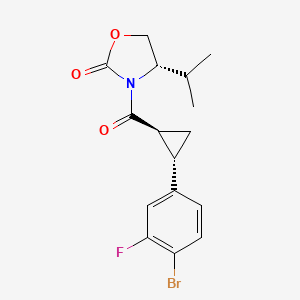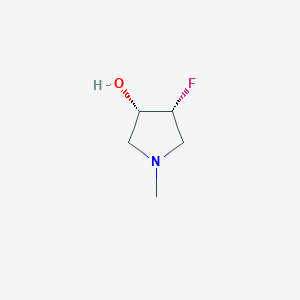
Ethyl 4-chloro-3-(methylthio)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-3-(methylthio)benzoate is an organic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . It is a benzoate ester, characterized by the presence of a chlorine atom and a methylthio group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-(methylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
Ethyl 4-chloro-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include 4-azido-3-(methylthio)benzoate or 4-thiocyanato-3-(methylthio)benzoate.
Oxidation: Products include ethyl 4-chloro-3-(methylsulfinyl)benzoate or ethyl 4-chloro-3-(methylsulfonyl)benzoate.
Reduction: Products include 4-chloro-3-(methylthio)benzyl alcohol.
科学研究应用
Ethyl 4-chloro-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-chloro-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity for these targets .
相似化合物的比较
Ethyl 4-chloro-3-(methylthio)benzoate can be compared with other benzoate esters, such as:
Ethyl 4-chlorobenzoate: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
Ethyl 3-(methylthio)benzoate: Lacks the chlorine atom, which can affect its chemical properties and applications.
Ethyl 4-methylbenzoate:
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in various chemical and biological contexts.
属性
分子式 |
C10H11ClO2S |
|---|---|
分子量 |
230.71 g/mol |
IUPAC 名称 |
ethyl 4-chloro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11ClO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3 |
InChI 键 |
PHVRURPKMFNIEI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
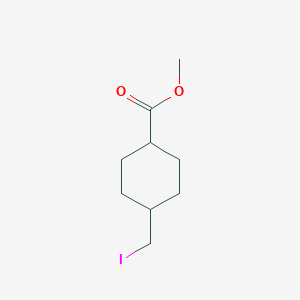
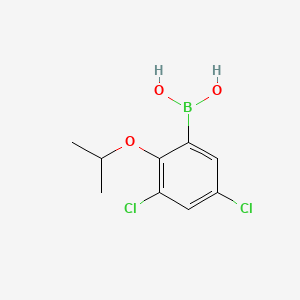
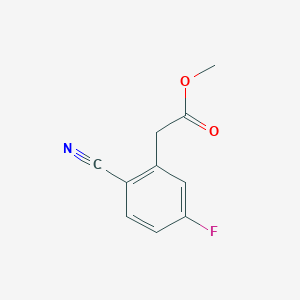

![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
